Product packaging for 1-Chloro-2,3,4-trimethylpentane(Cat. No.:)

1-Chloro-2,3,4-trimethylpentane

Cat. No.: B13168629
M. Wt: 148.67 g/mol
InChI Key: HLMFAXZQFKJNCL-UHFFFAOYSA-N
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Description

Contextual Significance within Branched Chloroalkane Chemistry

The study of branched chloroalkanes such as 1-chloro-2,3,4-trimethylpentane is crucial for a deeper understanding of nucleophilic substitution and elimination reactions. The steric bulk surrounding the carbon-chlorine bond in this molecule makes it a neopentyl-type halide. This structural arrangement is known to significantly retard the rate of bimolecular nucleophilic substitution (SN2) reactions due to the difficulty of the nucleophile to perform a backside attack.

Furthermore, the formation of a primary carbocation, which would be necessary for a unimolecular nucleophilic substitution (SN1) or unimolecular elimination (E1) mechanism, is highly unfavorable. However, the possibility of carbocation rearrangements, such as the Whitmore 1,2-shift, to form a more stable tertiary carbocation could potentially open up these reaction pathways. The competition between these mechanistic routes is a central theme in the study of sterically hindered alkyl halides.

The free-radical chlorination of alkanes is a common method for their functionalization. In the case of a highly branched alkane like 2,3,4-trimethylpentane (B165518), this reaction can lead to a mixture of isomeric monochlorides. The relative reactivity of primary, secondary, and tertiary C-H bonds towards chlorination, along with statistical factors, determines the product distribution. For instance, the photochemical chlorination of the related isomer 2,2,4-trimethylpentane (B7799088) yields four isomeric monochlorides. vaia.com

Historical Overview of Research Pertaining to Halogenated Alkanes and Highly Branched Hydrocarbons

The investigation of halogenated alkanes has a rich history intertwined with the development of modern organic chemistry. Early studies in the 19th and 20th centuries focused on the synthesis and basic reactivity of these compounds. A pivotal moment in understanding their reaction mechanisms was the proposal of the carbocation as a reactive intermediate by Julius Stieglitz in 1899, a concept later developed by Hans Meerwein in his 1922 study of the Wagner-Meerwein rearrangement.

The work of Frank C. Whitmore in the 1930s was instrumental in solidifying the concept of carbocation rearrangements, particularly the "Whitmore 1,2-shift". docbrown.info His research on highly branched systems, including neopentyl halides, provided compelling evidence for these intramolecular shifts. Whitmore's contributions were initially met with skepticism but are now fundamental to our understanding of many organic reactions.

In the mid-20th century, Paul Doughty Bartlett made significant contributions to the field of physical organic chemistry, including the study of reaction mechanisms involving sterically hindered molecules. His work helped to elucidate the subtle interplay of steric and electronic effects that govern the reactivity of compounds like this compound.

The development of spectroscopic techniques, particularly nuclear magnetic resonance (NMR) spectroscopy, in the mid-20th century revolutionized the study of organic compounds. The first NMR spectrum of a stable carbocation was reported in 1958, providing direct evidence for their existence. docbrown.info These analytical tools have been indispensable in characterizing the complex mixtures often produced in the halogenation of highly branched hydrocarbons and in studying the conformational preferences of these molecules.

The physical properties of branched alkanes and their halogenated derivatives have also been a subject of extensive study. The boiling points of isomeric haloalkanes, for instance, are influenced by factors such as molecular shape and intermolecular forces. Generally, increased branching leads to a lower boiling point. jove.com

Below is a comparison of the boiling points of some octane (B31449) isomers and a chlorinated derivative:

CompoundBoiling Point (°C)
n-Octane125.7
2,2,4-Trimethylpentane (Isooctane)99.3 wikipedia.org
2,3,4-Trimethylpentane113.4 - 114.0 wikipedia.org
2-chloro-2,4,4-trimethylpentane (B3042402)147

Data for n-octane and 2-chloro-2,4,4-trimethylpentane sourced from various chemical data aggregators.

Spectroscopic analysis is a cornerstone of modern chemical research. For alkyl halides, infrared (IR) spectroscopy reveals characteristic C-Cl stretching vibrations, typically in the range of 850-550 cm⁻¹. libretexts.org ¹H and ¹³C NMR spectroscopy provide detailed information about the connectivity and chemical environment of the atoms. In ¹H NMR, the protons on the carbon bearing the chlorine are deshielded, appearing at a higher chemical shift. docbrown.info Mass spectrometry of chloroalkanes is characterized by the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximately 3:1 ratio), which results in a distinctive M+2 peak. jove.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17Cl B13168629 1-Chloro-2,3,4-trimethylpentane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H17Cl

Molecular Weight

148.67 g/mol

IUPAC Name

1-chloro-2,3,4-trimethylpentane

InChI

InChI=1S/C8H17Cl/c1-6(2)8(4)7(3)5-9/h6-8H,5H2,1-4H3

InChI Key

HLMFAXZQFKJNCL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)C(C)CCl

Origin of Product

United States

Synthetic Methodologies and Pathways for 1 Chloro 2,3,4 Trimethylpentane

Direct Halogenation Approaches to Chloroalkanes

Direct halogenation involves the substitution of a hydrogen atom on an alkane with a halogen. This method is often accomplished through a free-radical mechanism, which can lead to a mixture of products.

The free-radical chlorination of alkanes is a classic method for preparing chloroalkanes. wikipedia.org The reaction proceeds via a chain mechanism involving three stages: initiation, propagation, and termination. chemtube3d.comyoutube.com Initiation is typically achieved using ultraviolet (UV) light or heat to homolytically cleave a chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•).

During propagation, a chlorine radical abstracts a hydrogen atom from the alkane, in this case, 2,3,4-trimethylpentane (B165518), to form hydrogen chloride (HCl) and an alkyl radical. This alkyl radical then reacts with another chlorine molecule to yield the chlorinated alkane product and a new chlorine radical, which continues the chain.

A significant challenge in radical chlorination is controlling the regioselectivity. The 2,3,4-trimethylpentane molecule possesses primary (1°), secondary (2°), and tertiary (3°) hydrogen atoms, all of which are susceptible to abstraction. The stability of the resulting alkyl radical follows the order: tertiary > secondary > primary. However, chlorination is known to be a relatively unselective process. masterorganicchemistry.comyoutube.com The relative rates of abstraction for different types of hydrogens are influenced by both statistical factors (the number of each type of hydrogen) and the inherent reactivity.

For a related isomer, 2,2,4-trimethylpentane (B7799088), the selectivity for chlorination is known to favor 3° > 2° > 1° C-H bonds by a ratio of approximately 5:4:1. pdx.edupdx.edu Applying this principle to 2,3,4-trimethylpentane, one would expect a mixture of monochlorinated isomers, with substitution occurring at all possible positions. The formation of 1-chloro-2,3,4-trimethylpentane would result from the abstraction of a primary hydrogen from the C1 position. Due to the presence of more reactive secondary and tertiary hydrogens in the molecule, this specific isomer would likely be one component of a complex product mixture, necessitating purification.

Table 1: Hydrogen Types in 2,3,4-trimethylpentane

Carbon Position Hydrogen Type Number of Hydrogens
C1 Primary (1°) 3
C2 Tertiary (3°) 1
C3 Secondary (2°) 1
C4 Tertiary (3°) 1
C5 Primary (1°) 3
C2-methyl Primary (1°) 3
C3-methyl Primary (1°) 3

This interactive table summarizes the different types of hydrogen atoms available for substitution in the 2,3,4-trimethylpentane molecule.

Photochlorination is the process of radical chlorination initiated by light, typically UV radiation. chemtube3d.combrainly.com Studies on trimethylpentane isomers, such as 2,2,4-trimethylpentane, have shown that photochemical chlorination leads to the formation of multiple isomeric monochlorides. brainly.comchegg.comchegg.comchemicalforums.com For instance, the photochlorination of 2,2,4-trimethylpentane yields four different constitutional isomers. brainly.comchemicalforums.com

Extrapolating from these findings, the photochlorination of 2,3,4-trimethylpentane would be expected to produce a mixture of all possible monochloro-2,3,4-trimethylpentanes. The distribution of these isomers is governed by the principles of radical stability and statistical probability as discussed previously. Achieving a high yield of specifically this compound through this method is challenging due to the low selectivity of the chlorination reaction. masterorganicchemistry.comyoutube.com Therefore, photochlorination is generally more suitable for applications where a mixture of isomers is acceptable or when the starting alkane has highly equivalent hydrogen atoms.

Functional Group Interconversion Routes to this compound

To overcome the selectivity issues of direct halogenation, functional group interconversion strategies are often employed. These methods involve converting a pre-existing functional group at a specific position into a chlorine atom.

A more regioselective route to this compound involves the conversion of the corresponding primary alcohol, 2,3,4-trimethylpentan-1-ol. nih.gov The hydroxyl group (-OH) is a poor leaving group, so it must first be converted into a better one. libretexts.org Common reagents for converting primary and secondary alcohols into alkyl chlorides include thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃), though the latter yields an alkyl bromide. libretexts.org

The reaction of 2,3,4-trimethylpentan-1-ol with thionyl chloride, often in the presence of a base like pyridine, provides a reliable method for synthesizing the target compound. libretexts.org The alcohol's hydroxyl group attacks the sulfur atom of SOCl₂, and following a series of steps, a chlorosulfite intermediate is formed. The subsequent displacement by a chloride ion results in the desired this compound with inversion of configuration if the carbon were chiral. libretexts.org This method is highly advantageous as it ensures the chlorine atom is placed exclusively at the C1 position, avoiding the formation of other isomers. A similar synthesis has been documented for the conversion of 2,4,4-trimethyl-1-pentanol to 1-chloro-2,4,4-trimethylpentane (B3050109) using thionyl chloride. chemicalbook.com

Table 2: Reagents for Alcohol to Alkyl Chloride Conversion

Reagent Formula Typical Conditions Byproducts
Thionyl Chloride SOCl₂ Pyridine or ether SO₂, HCl
Phosphorus Pentachloride PCl₅ --- POCl₃, HCl

This interactive table outlines common reagents used to replace a hydroxyl group with a chlorine atom.

Synthesizing this compound can also be envisioned through strategies that simultaneously form a carbon-carbon bond and introduce the halogen. While specific documented examples for this exact molecule are scarce, general organometallic coupling reactions provide a theoretical framework.

For instance, an organocuprate reagent could be used to couple with an electrophile containing a chloromethyl group. chemistry.coach However, a more plausible disconnection would involve creating one of the C-C bonds within the 2,3,4-trimethylpentyl skeleton. For example, a Grignard reagent derived from a smaller chloroalkane could react with a suitable carbonyl compound, followed by reduction and chlorination of the resulting alcohol. Another approach could involve the reaction of an appropriate organometallic compound, like an organolithium or Grignard reagent, with an epoxide, followed by conversion of the resulting alcohol to the chloride. These multi-step syntheses, while potentially offering high control over the final structure, are generally more complex and less atom-economical than direct functional group interconversion.

Green Chemistry and Sustainable Synthetic Routes to Halogenated Alkanes

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. paperpublications.org In the context of synthesizing halogenated alkanes, this translates to several key areas of focus. Traditional methods often use toxic reagents and solvents. Green chemistry encourages the use of safer alternatives, minimizing waste, and improving energy efficiency.

For the synthesis of compounds like this compound, green approaches could include:

Catalytic Routes: Developing highly selective catalysts that can direct the chlorination of alkanes to a specific position would drastically improve atom economy and reduce the need for separation of isomeric mixtures.

Alternative Solvents: Replacing hazardous chlorinated solvents with more environmentally benign options like water, supercritical fluids, or ionic liquids. The Diels-Alder reaction, for example, can be significantly accelerated in water. wikipedia.org

Renewable Feedstocks: Exploring pathways that start from biomass-derived materials instead of petroleum-based alkanes. For example, bio-alkane gases like propane (B168953) and butane (B89635) can be produced from waste fatty acids using engineered bacteria. rsc.org

Biocatalysis: Using enzymes to perform halogenation reactions. While challenging, the discovery and engineering of halogenase enzymes could offer highly selective and environmentally friendly routes to haloalkanes.

While the direct application of these green routes to the industrial synthesis of this compound may not yet be established, they represent an important direction for future research and development in the sustainable production of halogenated organic compounds.

Reaction Mechanisms and Kinetics of 1 Chloro 2,3,4 Trimethylpentane

Nucleophilic Substitution Reactions (SN1 and SN2 pathways)

Nucleophilic substitution reactions involve the replacement of the chlorine atom by a nucleophile. The two primary mechanisms for this transformation are the unimolecular (SN1) and bimolecular (SN2) pathways. For 1-chloro-2,3,4-trimethylpentane, the operation of these pathways is heavily dictated by its structure.

As a primary alkyl halide, the formation of a primary carbocation required for an SN1 reaction is highly unfavorable due to its instability. Therefore, the SN1 pathway is generally not observed. chemistrysteps.comorganicchemistrytutor.com The predominant mechanism for nucleophilic substitution is the SN2 pathway. However, the reaction rate is significantly retarded due to the substantial steric hindrance created by the bulky 2,3,4-trimethylpentyl group. units.itquora.com This steric bulk impedes the required backside attack of the nucleophile on the carbon atom bonded to the chlorine. khanacademy.orgmasterorganicchemistry.com

The steric hindrance in this compound is comparable to that of neopentyl halides, which are known to be exceptionally unreactive in SN2 reactions. nih.govacs.org For instance, neopentyl bromide reacts approximately 100,000 times slower than ethyl bromide under typical SN2 conditions. acs.org This dramatic decrease in reaction rate highlights the profound impact of steric hindrance on the SN2 mechanism.

Table 1: Relative Rates of SN2 Reactions for Various Alkyl Bromides with a Common Nucleophile

Alkyl BromideRelative Rate
Methyl bromide>1000
Ethyl bromide~50-100
Isopropyl bromide1
Neopentyl bromide~0.00001
This compoundExpected to be extremely low, similar to neopentyl bromide

Note: The data are illustrative and compiled from various sources to show the general trend. masterorganicchemistry.comyoutube.com

Solvent Effects on Reaction Rates and Mechanisms

The choice of solvent can significantly influence the rate and mechanism of nucleophilic substitution reactions. Polar protic solvents, such as water and alcohols, can solvate both the cation and the anion, which would stabilize the carbocation intermediate in an SN1 reaction. acs.orgmsu.edu However, for SN2 reactions, polar protic solvents can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its reactivity and slows down the reaction. youtube.com

Polar aprotic solvents, such as acetone (B3395972) or dimethylformamide (DMF), are generally preferred for SN2 reactions. youtube.com These solvents can solvate the cation but not the anion (the nucleophile), leaving the nucleophile "bare" and more reactive. libretexts.org For a sterically hindered substrate like this compound, using a polar aprotic solvent would be crucial to maximize the rate of the already slow SN2 reaction.

Stereochemical Outcomes of Substitution Reactions

The SN2 reaction is known to proceed with a complete inversion of stereochemistry at the reaction center. quora.comkhanacademy.org This is a direct consequence of the backside attack mechanism, where the nucleophile approaches the electrophilic carbon from the side opposite to the leaving group. khanacademy.org If one were to synthesize a chiral version of this compound (for instance, by using a stereospecific synthesis route), the SN2 reaction would be expected to yield a product with the opposite configuration at the carbon bearing the chlorine. However, due to the extreme steric hindrance, achieving this reaction might be synthetically challenging. nih.govsci-hub.st

Elimination Reactions (E1 and E2 pathways)

Elimination reactions compete with nucleophilic substitution and lead to the formation of alkenes. libretexts.org The two main pathways are the unimolecular (E1) and bimolecular (E2) eliminations.

For this compound, the E1 pathway is unlikely for the same reason the SN1 pathway is disfavored: the instability of the primary carbocation intermediate. reddit.com The E2 mechanism, which is a concerted, one-step process, is the more probable elimination pathway. pressbooks.pub This reaction is favored by the use of a strong base. libretexts.org

Regioselectivity and Zaitsev's Rule in Alkene Formation

The E2 elimination of this compound can potentially lead to two different alkene products due to the presence of two different types of β-hydrogens (hydrogens on the carbon adjacent to the carbon with the chlorine). Removal of a hydrogen from the C2 position would lead to the more substituted alkene (2,3,4-trimethylpent-1-ene), while removal of a hydrogen from the methyl group at C2 would result in the less substituted alkene (a rearranged product is less likely).

According to Zaitsev's rule, the more substituted (and therefore more stable) alkene is typically the major product of an elimination reaction. chemistrysteps.com However, this rule is often violated when a sterically hindered base is used. chadsprep.comlibretexts.org In the case of a highly hindered substrate like this compound, a bulky base such as potassium tert-butoxide [(CH₃)₃CO⁻K⁺] will preferentially abstract the more accessible, less sterically hindered proton. masterorganicchemistry.comyoutube.comyoutube.com This leads to the formation of the Hofmann product (the less substituted alkene) as the major isomer.

Table 2: Expected Product Distribution in the E2 Elimination of a Sterically Hindered Primary Alkyl Halide with Different Bases

BaseZaitsev Product (More Substituted)Hofmann Product (Less Substituted)
Sodium Ethoxide (NaOEt)MajorMinor
Potassium tert-Butoxide (KOtBu)MinorMajor

Note: The product ratios are illustrative of the general trend observed for sterically hindered substrates. chemistrysteps.comchadsprep.com

Competition with Substitution Pathways

Substitution and elimination reactions are often in competition. youtube.com For primary alkyl halides, SN2 reactions are generally favored over E2 reactions when a strong, unhindered nucleophile/base (like NaOH or NaOEt) is used. quora.com However, with increasing steric hindrance on the substrate, the rate of the SN2 reaction decreases significantly, allowing the E2 reaction to become more competitive. msu.edu

The use of a strong, sterically hindered base, such as potassium tert-butoxide, will strongly favor the E2 pathway over the SN2 pathway. quora.com High temperatures also tend to favor elimination over substitution. youtube.com Therefore, to maximize the yield of the elimination product from this compound, a strong, bulky base and elevated temperatures would be the preferred reaction conditions.

Radical Reactions Involving this compound

Alkanes and their halogenated derivatives can undergo free-radical halogenation in the presence of UV light or high temperatures. pressbooks.publibretexts.org In the case of 2,3,4-trimethylpentane (B165518), free-radical chlorination would lead to a mixture of chlorinated products, including this compound.

The regioselectivity of radical halogenation depends on the stability of the radical intermediate formed (tertiary > secondary > primary). youtube.commasterorganicchemistry.com Bromination is highly selective for the most stable radical, while chlorination is less selective. organicchemistrytutor.com

Table 3: Relative Reactivity of C-H Bonds towards Radical Chlorination at 25°C

Type of C-H BondRelative Reactivity
Primary (1°)1
Secondary (2°)3.9
Tertiary (3°)5.2

Source: Data derived from studies on various alkanes. units.it

For 2,3,4-trimethylpentane, there are primary, secondary, and tertiary C-H bonds. Radical chlorination would produce a mixture of monochlorinated isomers, with the distribution depending on the number of each type of hydrogen and their relative reactivities. Although tertiary C-H bonds are the most reactive, the large number of primary hydrogens could lead to significant amounts of primary chlorides, including this compound, in the product mixture.

Radical Initiation and Propagation Mechanisms

The free-radical chlorination of the parent alkane, 2,3,4-trimethylpentane, can lead to the formation of this compound. This process occurs through a well-established radical chain mechanism involving three key stages: initiation, propagation, and termination. lumenlearning.comlibretexts.org

Initiation: The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•). This step requires an input of energy, typically in the form of ultraviolet (UV) light or heat. vaia.comchemistrysteps.com

Equation: Cl₂ + energy (UV light/heat) → 2 Cl•

Propagation: The propagation phase consists of a two-step cycle. First, a chlorine radical abstracts a primary hydrogen atom from 2,3,4-trimethylpentane to form hydrogen chloride (HCl) and a 2,3,4-trimethylpentyl radical. Due to the high reactivity of chlorine radicals, there is less selectivity for the type of hydrogen abstracted, but primary hydrogens are statistically favored. The resulting alkyl radical is relatively stable.

In the second propagation step, this alkyl radical reacts with another molecule of Cl₂ to yield the product, this compound, and a new chlorine radical, which can then continue the chain reaction. libretexts.orgmasterorganicchemistry.com

Equations:

CH₃(CH(CH₃))₃CH₃ + Cl• → •CH₂(CH(CH₃))₃CH₃ + HCl

•CH₂(CH(CH₃))₃CH₃ + Cl₂ → ClCH₂(CH(CH₃))₃CH₃ + Cl•

Termination: The chain reaction eventually terminates when two radicals combine to form a stable, non-radical product. This can happen in several ways, such as the combination of two chlorine radicals, two alkyl radicals, or a chlorine radical and an alkyl radical. libretexts.org

Oxidative Degradation Pathways

The oxidative degradation of chlorinated alkanes like this compound in the environment or through advanced oxidation processes (AOPs) is a critical area of study. While specific data for this compound is scarce, the degradation pathways can be inferred from studies on similar chlorinated hydrocarbons. clu-in.orgnih.gov These processes typically involve highly reactive species, such as hydroxyl radicals (•OH), which can be generated by methods like Fenton's reagent (H₂O₂ with an iron catalyst). nih.gov

Degradation is often initiated by the abstraction of a hydrogen atom by a hydroxyl radical, forming an alkyl radical. This radical can then react with oxygen to form a peroxy radical, leading to a cascade of reactions that can ultimately break down the molecule into smaller, less harmful compounds like carbon dioxide, water, and chloride ions. nih.gov

Another potential pathway is the direct oxidation of the carbon-chlorine bond, although this is generally less favorable than hydrogen abstraction. The complexity of the branched structure of this compound may influence the specific intermediates and final products of oxidative degradation.

Solvolysis Kinetics and Mechanisms of Branched Chloroalkanes

Solvolysis is a type of nucleophilic substitution (Sₙ) or elimination reaction where the solvent acts as the nucleophile. freshessays.com For branched tertiary chloroalkanes like this compound, the Sₙ1 mechanism is highly favored due to the formation of a stable tertiary carbocation intermediate. vedantu.com

Detailed Kinetic Studies of Solvolytic Processes

Kinetic studies of the solvolysis of branched chloroalkanes generally show that the reaction follows first-order kinetics. quizlet.com The rate of reaction is dependent on the concentration of the alkyl halide but is independent of the concentration of the nucleophile (the solvent). vedantu.com The rate-determining step is the slow ionization of the C-Cl bond to form a carbocation and a chloride ion. libretexts.org

The rate of solvolysis is significantly influenced by:

Substrate Structure: Tertiary alkyl halides react much faster than secondary or primary halides because they form more stable carbocations. quizlet.com

Solvent Polarity: Polar protic solvents, such as water, alcohols, and formic acid, are particularly effective at promoting solvolysis. libretexts.org Their high polarity helps to stabilize the charged transition state and the resulting carbocation and anion, thus speeding up the rate-determining step. freshessays.comlibretexts.org The ability of the solvent to solvate the leaving group is also crucial. vedantu.com

Leaving Group: A better leaving group, which is a weaker base, will depart more easily, leading to a faster reaction rate. libretexts.org

Table 1: Illustrative Relative Rates of Sₙ1 Solvolysis This table provides a general comparison of reaction rates for different types of alkyl halides to illustrate the principles of solvolysis kinetics.

Compound Type Relative Rate
Methyl Halide 1
Primary Alkyl Halide 1
Secondary Alkyl Halide 12
Tertiary Alkyl Halide 1,200,000

Understanding Transition States and Intermediates in Solvolysis

The solvolysis of this compound via the Sₙ1 mechanism proceeds through a high-energy transition state to form a carbocation intermediate.

Transition State: The transition state in the rate-determining step involves the partial breaking of the carbon-chlorine bond. It has a significant degree of charge separation, with a partial positive charge on the carbon atom and a partial negative charge on the chlorine atom. The stability of this transition state is heavily influenced by the same factors that stabilize the carbocation intermediate, namely the electron-donating alkyl groups and the polarity of the solvent. libretexts.org According to the Hammond postulate, the transition state for this endothermic step will be structurally similar to the carbocation intermediate. nih.gov

Carbocation Intermediate: The ionization of this compound would lead to the formation of a primary carbocation, which is generally unstable. However, a rapid 1,2-hydride shift would occur to form a more stable tertiary carbocation. This rearrangement is a common feature in the solvolysis of branched alkanes where a more stable carbocation can be formed.

It is now understood that the "free" carbocation is often part of an intimate ion pair with the leaving group. youtube.com The leaving group remains close to the carbocation, partially shielding one face from nucleophilic attack. This can influence the stereochemistry of the final product if the starting material is chiral. Over time, this can progress to a solvent-separated ion pair and finally to dissociated ions.

The subsequent step is a fast reaction where a solvent molecule acts as a nucleophile and attacks the carbocation, forming a new bond. youtube.com If the solvent is water, an alcohol is formed; if it's an alcohol, an ether is produced. youtube.comyoutube.com A final deprotonation step by another solvent molecule yields the neutral product. youtube.com

Spectroscopic Elucidation and Structural Characterization of 1 Chloro 2,3,4 Trimethylpentane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For 1-chloro-2,3,4-trimethylpentane, ¹H and ¹³C NMR spectroscopy would provide definitive information on the connectivity and stereochemistry of the molecule.

¹H NMR Chemical Shift Analysis and Spin-Spin Coupling

The ¹H NMR spectrum of this compound is anticipated to be complex due to the presence of multiple, chemically similar, but non-equivalent protons and the potential for diastereotopicity arising from the chiral centers at C2, C3, and C4.

The protons on the chloromethyl group (C1) are expected to appear as the most downfield signal due to the deshielding effect of the electronegative chlorine atom. This signal would likely be a doublet of doublets, or a more complex multiplet, due to coupling with the proton on C2. The chemical shift is predicted to be in the range of 3.4-3.7 ppm, based on data for similar primary chloroalkanes.

The methine protons at C2, C3, and C4 would resonate in the range of 1.5-2.5 ppm. Their exact chemical shifts and multiplicities would be highly dependent on the local steric and electronic environment, as well as their stereochemical relationships. For instance, the proton at C2, being adjacent to the chlorine-bearing carbon, would be expected to be more deshielded than the protons at C3 and C4.

The methyl groups in the molecule would give rise to a series of signals in the upfield region of the spectrum, typically between 0.8 and 1.5 ppm. The three methyl groups attached to the pentane (B18724) backbone (at C2, C3, and C4) and the two methyl groups of the isopropyl group at C4 would likely exhibit distinct chemical shifts. Due to the chiral centers, the two methyl groups of the isopropyl moiety are diastereotopic and would be expected to show separate signals, each as a doublet.

Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
H-13.4 - 3.7dd (or complex multiplet)J(H1, H2) ≈ 4-8
H-21.8 - 2.2m-
H-31.6 - 2.0m-
H-41.5 - 1.9m-
CH₃ (at C2)0.9 - 1.2dJ(CH₃, H2) ≈ 7
CH₃ (at C3)0.8 - 1.1dJ(CH₃, H3) ≈ 7
CH₃ (at C4, isopropyl)0.8 - 1.0dJ(CH₃, H4) ≈ 7
CH₃' (at C4, isopropyl)0.8 - 1.0dJ(CH₃', H4) ≈ 7

Note: These are predicted values based on analogous compounds and general NMR principles. Actual experimental values may vary.

Spin-spin coupling would provide valuable connectivity information. For example, the H-1 protons would couple with the H-2 proton, the H-2 proton would couple with H-1, H-3, and the C2-methyl protons, and so on. The magnitude of the coupling constants would be indicative of the dihedral angles between the coupled protons, offering insights into the preferred conformations of the molecule.

¹³C NMR Signal Interpretation and Stereochemical Implications

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule, assuming the diastereomers are resolved.

The carbon atom bonded to the chlorine (C1) would be the most deshielded among the sp³ carbons, with a predicted chemical shift in the range of 40-50 ppm. nist.gov The other carbons of the pentane backbone (C2, C3, C4, C5) would resonate in the range of 25-45 ppm. The chemical shifts of the methyl carbons would appear in the most upfield region, typically between 10 and 25 ppm. nist.govaist.go.jp

The presence of three chiral centers (C2, C3, and C4) means that this compound can exist as a mixture of diastereomers. This diastereomerism would be evident in the ¹³C NMR spectrum, where separate signals might be observed for the corresponding carbons in each diastereomer. The chemical shift differences would be influenced by the different spatial arrangements of the substituents. nist.gov

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
C-140 - 50
C-235 - 45
C-330 - 40
C-425 - 35
C-520 - 30
CH₃ (at C2)15 - 25
CH₃ (at C3)10 - 20
CH₃ (at C4, isopropyl)10 - 20

Note: These are predicted values based on analogous compounds. The presence of diastereomers may lead to a larger number of observed signals.

Advanced NMR Techniques for Full Assignment

To unambiguously assign all the proton and carbon signals and to fully elucidate the stereochemistry of this compound, advanced NMR techniques would be essential.

Correlation Spectroscopy (COSY): A 2D ¹H-¹H COSY experiment would reveal the spin-spin coupling network between protons, confirming the connectivity of the carbon skeleton.

Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment would correlate each proton signal with the signal of the carbon to which it is directly attached, allowing for the assignment of protonated carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY): A 2D NOESY experiment can reveal through-space interactions between protons that are in close proximity, which is invaluable for determining the relative stereochemistry of the chiral centers.

By combining the information from these advanced NMR experiments, a complete and unambiguous structural and stereochemical assignment of this compound could be achieved.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and can also be used to study conformational isomers.

Characteristic Vibrational Modes and Band Assignments

The IR and Raman spectra of this compound would be dominated by the vibrations of its alkyl framework and the carbon-chlorine bond.

C-H Stretching: Strong absorptions in the IR spectrum between 2850 and 3000 cm⁻¹ would be characteristic of the C-H stretching vibrations of the methyl and methine groups.

C-H Bending: Bands in the region of 1350-1470 cm⁻¹ would correspond to the bending vibrations of the C-H bonds in the methyl and methylene (B1212753) groups.

C-Cl Stretching: A key feature in the IR and Raman spectra would be the C-Cl stretching vibration. For primary chloroalkanes, this band typically appears in the region of 650-850 cm⁻¹. lmaleidykla.lt Its exact position can be influenced by the conformation of the molecule.

C-C Stretching and Skeletal Vibrations: The fingerprint region of the spectra (below 1500 cm⁻¹) would contain a complex pattern of bands arising from C-C stretching and various skeletal bending and rocking vibrations. This region is unique for each molecule and can be used for identification purposes.

Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)
C-H Stretching2850 - 3000
C-H Bending1350 - 1470
C-Cl Stretching650 - 850
C-C Skeletal Vibrations< 1500

Note: These are predicted frequency ranges based on typical values for similar functional groups.

Conformational Analysis via Vibrational Signatures

Due to the presence of multiple single bonds, this compound can exist in various conformations resulting from rotation around the C-C bonds. These different conformers may have distinct vibrational spectra.

By studying the IR and Raman spectra at different temperatures or in different phases (gas, liquid, solid), it may be possible to identify the presence of multiple conformers. For example, some vibrational bands might change in intensity or new bands might appear as the temperature is lowered, indicating a shift in the conformational equilibrium towards the more stable conformer. The C-Cl stretching mode is particularly sensitive to the conformational state (gauche or anti) relative to the adjacent carbon-carbon bond. Theoretical calculations of the vibrational frequencies for different possible conformers can be used in conjunction with the experimental spectra to assign the observed bands to specific conformers and to determine the most stable conformation of the molecule.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique utilized for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In the context of this compound, mass spectrometry serves as a crucial tool for confirming its molecular structure and differentiating it from its isomers.

Fragmentation Pathways and Isomeric Differentiation

Upon ionization in a mass spectrometer, this compound undergoes fragmentation, breaking into smaller, charged particles. The pattern of these fragments is characteristic of the molecule's structure. For alkyl halides, two primary fragmentation pathways are cleavage of the carbon-halogen bond and α-cleavage (cleavage of a bond adjacent to the carbon bearing the halogen). youtube.com

A key feature in the mass spectrum of a chlorinated compound is the presence of isotopic peaks for any fragment containing a chlorine atom. Due to the natural abundance of chlorine isotopes, ³⁵Cl (75.8%) and ³⁷Cl (24.2%), there will be two peaks for each chlorine-containing ion: a molecular ion peak (M) and an M+2 peak, with a relative intensity ratio of approximately 3:1. youtube.comyoutube.comyoutube.com This distinctive pattern is a clear indicator of the presence of a single chlorine atom in the molecule.

The fragmentation of the highly branched structure of this compound is primarily dictated by the stability of the resulting carbocations. The cleavage of bonds at the branching points is favored as it leads to the formation of more stable tertiary and secondary carbocations. wikipedia.org

Predicted Fragmentation of this compound:

The molecular ion [C₈H₁₇Cl]⁺• will appear at m/z 148 (for ³⁵Cl) and 150 (for ³⁷Cl) in a 3:1 ratio. The fragmentation is expected to proceed via several pathways:

Loss of a chlorine radical (•Cl): This results in the formation of a C₈H₁₇⁺ carbocation with an m/z of 113. This fragment is likely to undergo further rearrangement to form a more stable carbocation.

α-Cleavage: Cleavage of the C1-C2 bond would result in the loss of a •CH₂Cl radical (m/z 49/51), leading to a C₇H₁₅⁺ ion at m/z 99.

Cleavage at branched carbons: The highly branched structure provides several points for favorable fragmentation. For instance, cleavage at the C2-C3 bond can result in the loss of an isopropyl radical (•CH(CH₃)₂) leading to a [C₅H₁₀Cl]⁺ fragment, or the formation of a stable tertiary carbocation.

The differentiation of this compound from its isomers, such as 1-chloro-2,2,4-trimethylpentane (B13156102) or 2-chloro-2,3,4-trimethylpentane, can be achieved by analyzing the unique fragmentation patterns. lcms.cz While all isomers will exhibit the characteristic 3:1 M/M+2 isotope pattern, the relative abundances of the fragment ions will differ due to the variations in their carbon skeletons and the stability of the carbocations formed upon fragmentation. For example, an isomer with a quaternary carbon, like 1-chloro-2,2,4-trimethylpentane, would be expected to show a prominent peak corresponding to the very stable tert-butyl cation (C₄H₉⁺) at m/z 57.

Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound

m/z (for ³⁵Cl)Proposed Fragment IonFragmentation Pathway
148/150[C₈H₁₇Cl]⁺•Molecular Ion
113[C₈H₁₇]⁺Loss of •Cl
99[C₇H₁₅]⁺α-Cleavage (loss of •CH₂Cl)
85[C₆H₁₃]⁺Cleavage and loss of C₂H₄
71[C₅H₁₁]⁺Cleavage and loss of C₃H₆
57[C₄H₉]⁺Cleavage leading to a butyl cation
43[C₃H₇]⁺Cleavage leading to a propyl cation

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) provides the capability to measure the mass of an ion with very high accuracy, typically to four or more decimal places. nih.gov This precision allows for the unambiguous determination of a molecule's elemental composition by distinguishing between ions that have the same nominal mass but different exact masses due to the slight mass differences of their constituent atoms.

For this compound, the molecular formula is C₈H₁₇Cl. Using the exact masses of the most abundant isotopes (¹²C = 12.0000, ¹H = 1.0078, ³⁵Cl = 34.9689), the theoretical exact mass of the molecular ion [C₈H₁₇³⁵Cl]⁺• can be calculated.

An experimental measurement of the m/z of the molecular ion using HRMS that matches this theoretical exact mass provides strong evidence for the proposed elemental composition. This technique can effectively differentiate this compound from other compounds that might have the same nominal mass but a different elemental formula. For instance, a compound with the formula C₉H₂₀O would also have a nominal mass of 148, but its exact mass would be significantly different.

Table 2: Exact Mass Data for Elemental Composition Confirmation

Molecular FormulaIsotopeTheoretical Exact Mass (Da)
C₈H₁₇Cl¹²C₈¹H₁₇³⁵Cl148.1018
C₈H₁₇Cl¹²C₈¹H₁₇³⁷Cl150.0989

By comparing the experimentally measured high-resolution mass of the molecular ion peaks to the calculated theoretical values, the elemental composition of this compound can be unequivocally confirmed. nih.govnih.gov

Stereochemical Considerations for 1 Chloro 2,3,4 Trimethylpentane

Identification and Configuration of Chiral Centers within 1-Chloro-2,3,4-trimethylpentane

This compound possesses three chiral centers, which are carbon atoms bonded to four different substituent groups. These are located at positions 2, 3, and 4 of the pentane (B18724) chain. varsitytutors.com The presence of these stereocenters means that the molecule can exist in various stereoisomeric forms. varsitytutors.comyoutube.com

To assign the configuration of each chiral center as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left), the Cahn-Ingold-Prelog priority rules are applied. libretexts.orglibretexts.org For each chiral carbon, the four attached groups are ranked by atomic number. A circle is traced from the highest priority group (1) to the second (2) and then to the third (3). If the fourth-priority group is pointing away from the viewer, a clockwise circle indicates an R configuration, and a counter-clockwise circle indicates an S configuration. libretexts.orglibretexts.org

Enantiomeric and Diastereomeric Forms of this compound

With three distinct chiral centers, a maximum of 2³ or eight stereoisomers can exist for this compound. These stereoisomers are categorized into enantiomers and diastereomers.

Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other. For a molecule with multiple chiral centers, the enantiomer has the opposite configuration at every chiral center. masterorganicchemistry.com For instance, the enantiomer of (2R,3R,4R)-1-chloro-2,3,4-trimethylpentane is (2S,3S,4S)-1-chloro-2,3,4-trimethylpentane.

Diastereomers are stereoisomers that are not mirror images of each other. masterorganicchemistry.com This occurs when two stereoisomers have the same configuration at one or more, but not all, of their chiral centers. For example, (2R,3S,4R)-1-chloro-2,3,4-trimethylpentane and (2R,3R,4R)-1-chloro-2,3,4-trimethylpentane are diastereomers. Diastereomers have different physical properties and can be separated by techniques such as fractional crystallization or chromatography.

A comprehensive list of the possible stereoisomeric relationships is presented in the table below:

Stereoisomer Enantiomeric Pair Diastereomeric Relationships
(2R,3R,4R)(2S,3S,4S)Diastereomer to all other forms
(2S,3S,4S)(2R,3R,4R)Diastereomer to all other forms
(2R,3R,4S)(2S,3S,4R)Diastereomer to all other forms
(2S,3S,4R)(2R,3R,4S)Diastereomer to all other forms
(2R,3S,4R)(2S,3R,4S)Diastereomer to all other forms
(2S,3R,4S)(2R,3S,4R)Diastereomer to all other forms
(2R,3S,4S)(2S,3R,4R)Diastereomer to all other forms
(2S,3R,4R)(2R,3S,4S)Diastereomer to all other forms

Conformational Analysis and Rotational Barriers

The study of the different spatial arrangements of atoms that result from rotation about single bonds is known as conformational analysis. For a molecule like this compound, the numerous single bonds along its carbon backbone allow for a multitude of conformations.

Computational chemistry provides powerful tools for investigating the conformational landscapes of molecules. Molecular mechanics, particularly the MM3 force field, is a computational method used to estimate the potential energy of different conformations. bas.bgnih.gov This approach models the molecule as a collection of atoms held together by springs, allowing for the calculation of steric and strain energies. nih.gov

Quantum chemical methods, such as ab initio and density functional theory (DFT), offer a more rigorous, albeit computationally intensive, approach. These methods solve the Schrödinger equation for the molecule, providing detailed information about the electronic structure and energies of different conformations.

For alkanes and their halogenated derivatives, the relative energies of staggered and eclipsed conformations, as well as the rotational barriers between them, are of primary interest. youtube.com In this compound, rotations around the C-C bonds of the pentane backbone lead to various staggered conformers (e.g., anti and gauche) and higher-energy eclipsed conformers. The bulky methyl and chloro substituents significantly influence the conformational preferences, with steric hindrance playing a major role in destabilizing certain arrangements.

The conformation of a molecule can have a profound impact on its chemical reactivity and its spectroscopic properties. slideshare.net

Reactivity: The accessibility of a reaction site can be dictated by the molecule's conformation. For instance, in an E2 elimination reaction, an anti-periplanar arrangement of the leaving group (the chlorine atom) and a proton on an adjacent carbon is typically required. Certain conformations of this compound will more readily adopt this geometry than others, thus influencing the rate of elimination. Similarly, for SN2 reactions, the backside attack of a nucleophile can be sterically hindered in some conformations more than in others. slideshare.net

Spectroscopic Signatures: Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can provide information about the conformational preferences of a molecule.

NMR Spectroscopy: The coupling constants (J-values) between adjacent protons are dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing these coupling constants, it is possible to deduce the predominant conformations in solution. The chemical shifts of protons and carbons are also sensitive to their local electronic environment, which is influenced by the molecular conformation.

IR Spectroscopy: The vibrational frequencies of different bonds in a molecule can also be affected by its conformation. For example, the C-Cl stretching frequency may differ between various conformers of this compound.

Stereoselective Synthesis Strategies for Specific Isomers of this compound

The synthesis of a single, specific stereoisomer of this compound presents a significant chemical challenge due to the presence of three chiral centers. This requires the use of stereoselective synthesis methods.

Asymmetric synthesis refers to a chemical reaction that preferentially results in one enantiomer or diastereomer over others. youtube.com To achieve this for this compound, one could envision several strategies:

Use of Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. The auxiliary is then removed in a later step.

Chiral Catalysts: A chiral catalyst can be used to create a chiral environment around the reactants, favoring the formation of one stereoisomer. This is a highly efficient method as only a small amount of the catalyst is needed.

Substrate-Controlled Synthesis: If the starting material already contains one or more chiral centers, these can influence the stereochemical outcome of subsequent reactions. This approach is particularly relevant for the synthesis of diastereomers.

A potential, though not explicitly documented for this specific molecule, asymmetric approach could involve the enantioselective hydroalkylation of a suitable alkene precursor using photoenzymatic catalysis. nih.gov Such methods have been shown to be effective for the synthesis of chiral α-chloroamides and could potentially be adapted. nih.gov

Chiral Catalyst Applications in Related Halogenation Reactions

The synthesis of a single, desired stereoisomer of a chiral molecule like this compound is a significant challenge in organic chemistry. Standard free-radical halogenation of an alkane, such as 2,3,4-trimethylpentane (B165518), typically proceeds through a mechanism that involves the formation of a planar or rapidly inverting alkyl radical intermediate. pressbooks.pub When a new stereocenter is created from such an achiral intermediate, the halogen can attack from either face with equal probability, resulting in a racemic mixture (an equal mixture of two enantiomers). pressbooks.pub

To overcome this lack of selectivity, modern synthetic methods employ chiral catalysts to guide the reaction towards the formation of one enantiomer over the other, a process known as enantioselective catalysis. mdpi.comlibretexts.org A chiral catalyst creates a chiral environment that forces the reaction to proceed through a lower-energy pathway for the formation of one enantiomer, resulting in an enantiomeric excess (ee) of the product. libretexts.org

While specific studies on the enantioselective catalytic chlorination of 2,3,4-trimethylpentane are not widely documented, the principles can be understood from related enantioselective halogenation reactions reported in the literature. researchgate.netrsc.org These reactions often utilize chiral metal complexes or organocatalysts to achieve high levels of stereocontrol. libretexts.orgresearchgate.net For instance, the enantioselective chlorination and fluorination of β-keto esters have been successfully developed using chiral palladium or copper complexes. researchgate.net These catalysts coordinate to the substrate, and the chiral ligands surrounding the metal center dictate the direction of the electrophilic halogen attack.

The products of such enantioselective halogenations are valuable as they can serve as versatile chiral building blocks for the synthesis of more complex molecules, such as amino acids or pharmaceuticals. researchgate.net

Table 2: Examples of Chiral Catalysis in Related Halogenation Reactions

Catalyst TypeSubstrate TypeHalogenating AgentReported Enantiomeric Excess (ee)Reference
Chiral Palladium Complexesβ-keto esters2,3,4,5,6,6-hexachlorocyclohex-2,4-dienoneUp to 94% ee researchgate.net
Chiral Copper(II) Complexesβ-keto esters and amidesN-Chlorosuccinimide (NCS)High to excellent researchgate.net
Diphenylamine-linked bis(thiazoline)-Cu(OTf)₂β-keto esters/amidesN-Fluorobenzenesulfonimide (NFSI)High researchgate.net
Chiral 2-aminoalcohol derivativesCyclic β-ketoestersN-Chlorosuccinimide (NCS)Up to 84% ee researchgate.net

Computational Chemistry and Theoretical Investigations of 1 Chloro 2,3,4 Trimethylpentane

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-chloro-2,3,4-trimethylpentane, these methods provide a quantitative description of its electronic structure and the energies associated with different molecular states.

Density Functional Theory (DFT) Studies of Molecular Geometry and Stability

DFT calculations would typically be employed to find the lowest energy conformation of this compound by exploring the potential energy surface as a function of its dihedral angles. The steric hindrance introduced by the multiple methyl groups would significantly influence the preferred geometry, likely favoring a staggered arrangement to minimize repulsive interactions.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) Note: These are illustrative values based on typical bond lengths and angles for similar alkyl chlorides and branched alkanes. Actual values would require specific DFT calculations.

ParameterValue
C-Cl Bond Length~1.78 Å
C-C Bond Length~1.54 Å
C-H Bond Length~1.09 Å
C-C-C Bond Angle~112°
H-C-H Bond Angle~109.5°
Cl-C-C Bond Angle~110°

The stability of various conformers can be ranked by comparing their calculated electronic energies. For a molecule with multiple chiral centers like this compound, DFT can help in assessing the energetic differences between diastereomers.

Ab Initio Methods for High-Level Energy Calculations (e.g., CCSD(T))

For highly accurate energy calculations, ab initio methods such as Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) are the gold standard. These methods, while computationally more demanding than DFT, provide benchmark-quality data for reaction energies, bond dissociation energies, and activation barriers. nih.govanu.edu.aunih.gov

High-level ab initio calculations on smaller alkyl halides have demonstrated their utility in accurately predicting thermodynamic properties. nih.govanu.edu.au For this compound, CCSD(T) calculations could provide a precise value for the C-Cl bond dissociation energy (BDE), a critical parameter for understanding its thermal stability and reactivity in radical reactions.

Table 2: Illustrative High-Level Energy Calculations for this compound Note: These are estimated values based on trends observed in other alkyl halides. Actual values require specific ab initio calculations.

PropertyEstimated Value (kcal/mol)
C-Cl Bond Dissociation Energy~80-85
Enthalpy of FormationRequires specific calculation

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. youtube.com

For this compound, the HOMO is expected to be localized on the chlorine atom, specifically on one of its lone pairs, making it the site of nucleophilic attack. The LUMO is anticipated to be the antibonding σ* orbital of the C-Cl bond. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a larger gap suggests lower reactivity.

In a nucleophilic substitution reaction, a nucleophile's HOMO will interact with the LUMO of this compound, leading to the cleavage of the C-Cl bond. masterorganicchemistry.com

Table 3: Illustrative Frontier Molecular Orbital Energies for this compound Note: These are representative values and the actual energies would depend on the level of theory and basis set used in the calculation.

OrbitalEnergy (eV)
HOMO~ -10.5
LUMO~ +1.5
HOMO-LUMO Gap~ 12.0

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including conformational changes and interactions with other molecules. mdpi.com For this compound, MD simulations can be used to explore its vast conformational space arising from rotations around its numerous single bonds. chemistrysteps.com

By simulating the molecule's trajectory over time, one can identify the most populated conformations and the energy barriers between them. This is particularly important for a sterically hindered molecule like this compound, where certain conformations may be significantly more stable than others. chemistrysteps.com

MD simulations are also invaluable for studying intermolecular interactions, for instance, in a solvent. The simulation can reveal how solvent molecules arrange themselves around the solute and how this solvation shell affects the solute's conformation and reactivity.

Reaction Pathway Analysis and Transition State Theory

Understanding the mechanisms of reactions involving this compound requires the analysis of reaction pathways and the application of Transition State Theory (TST). lumenlearning.comlibretexts.orglibretexts.org

Theoretical Kinetics and Rate Constant Prediction

TST allows for the prediction of reaction rate constants based on the properties of the reactants and the transition state. libretexts.org For a reaction such as the SN2 substitution of this compound with a nucleophile, computational methods can be used to locate the transition state structure and calculate its energy. masterorganicchemistry.comschrodinger.com

The activation energy (the energy difference between the reactants and the transition state) is a key determinant of the reaction rate. Due to the significant steric bulk around the carbon atom bearing the chlorine, it is expected that the activation energy for an SN2 reaction would be high, and thus the reaction would be slow. masterorganicchemistry.com

Dehydrochlorination is another important reaction pathway for alkyl halides. Theoretical calculations can elucidate the mechanism, which could be a concerted E2 elimination or a stepwise E1 process, and predict the corresponding rate constants.

Table 4: Illustrative Calculated Kinetic Parameters for a Hypothetical SN2 Reaction of this compound Note: These are hypothetical values for illustrative purposes. Actual values are highly dependent on the nucleophile and reaction conditions.

ParameterValue
Activation Energy (ΔG‡)High (e.g., > 25 kcal/mol)
Rate Constant (k)Slow

Mechanistic Insights from Potential Energy Surfaces

The study of potential energy surfaces (PES) provides a powerful theoretical framework for understanding the mechanisms of chemical reactions and conformational changes in molecules. A PES is a mathematical or graphical representation of the potential energy of a molecule as a function of its geometric parameters, such as bond lengths, bond angles, and dihedral angles. libretexts.orglibretexts.org By mapping the energy landscape, chemists can identify stable conformations (local minima), transition states (saddle points), and the energy barriers between them, which collectively govern the molecule's reactivity and dynamic behavior. libretexts.org

The conformational landscape of this compound is expected to be complex, with numerous local minima corresponding to different staggered arrangements of the methyl and chloro-methyl groups along the pentane (B18724) chain. The relative energies of these conformers are determined by a delicate balance of steric hindrance, torsional strain, and intramolecular interactions. pressbooks.pub For instance, gauche interactions between the bulky methyl groups and the chloromethyl group would lead to higher energy conformations, while anti arrangements would be energetically more favorable. pressbooks.pub

A crucial aspect of the PES for this compound would be the elucidation of reaction mechanisms, particularly for nucleophilic substitution reactions at the primary carbon bearing the chlorine atom. youtube.comchemguide.co.uk The PES for an SN2 reaction, for example, would depict the energy profile as a nucleophile approaches the carbon atom, leading to a pentacoordinate transition state and subsequent inversion of stereochemistry as the chloride ion departs. chemguide.co.uk The energy barrier for this process would be influenced by the steric bulk of the adjacent isopropyl group, which could hinder the backside attack of the nucleophile.

Similarly, the PES could provide insights into elimination reactions, which are often competitive with substitution. The surface would show the pathways for the removal of a proton from the β-carbon and the concerted or stepwise departure of the chloride ion to form an alkene. The branching at the α and β positions in this compound would likely influence the regioselectivity and stereoselectivity of such elimination reactions.

Computational methods, such as density functional theory (DFT) and ab initio calculations, are instrumental in constructing such potential energy surfaces. researchgate.net These methods can accurately predict the energies of different molecular geometries, allowing for the mapping of the energy landscape and the identification of critical points. While a comprehensive PES for this compound remains a subject for future research, the principles derived from studies of simpler haloalkanes provide a solid foundation for understanding its potential mechanistic pathways. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemistry

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. rsc.org This approach is invaluable for predicting the properties of new or untested compounds, thereby reducing the need for expensive and time-consuming experimental measurements. researchgate.net

Derivation of Theoretical Descriptors for Predictive Models

The foundation of any QSPR model lies in the selection and calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and are derived from its chemical formula or computed structure. ucsb.edu For a molecule like this compound, a wide array of theoretical descriptors can be calculated. These are broadly categorized as follows:

Constitutional Descriptors (0D): These are the simplest descriptors and are derived directly from the molecular formula, such as molecular weight, number of atoms of each element, and number of single/double bonds.

Topological Descriptors (2D): These descriptors are calculated from the 2D representation of the molecule and describe the connectivity of atoms. Examples include the Wiener index, Kier & Hall connectivity indices, and Balaban index. These can quantify the degree of branching in the molecule.

Geometrical Descriptors (3D): These are derived from the 3D coordinates of the atoms and include information about the molecule's size, shape, and surface area. Examples are the molecular volume, surface area, and principal moments of inertia.

Quantum-Chemical Descriptors: These are obtained from quantum mechanical calculations and describe the electronic properties of the molecule. researchgate.netresearchgate.net Important quantum-chemical descriptors for haloalkanes include:

Energies of Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons. ucsb.edu The HOMO-LUMO gap is an indicator of molecular stability.

Partial Atomic Charges: These describe the distribution of electron density within the molecule and can be calculated using various methods (e.g., Mulliken population analysis, Natural Bond Orbital analysis). The partial charge on the carbon atom bonded to the chlorine is particularly relevant for predicting reactivity towards nucleophiles.

Molecular Electrostatic Potential (MEP): The MEP provides a 3D map of the electrostatic potential on the molecular surface, indicating regions that are electron-rich (negative potential, attractive to electrophiles) or electron-poor (positive potential, attractive to nucleophiles). nih.gov

The following table provides a representative set of theoretical descriptors that could be calculated for this compound and used in QSPR models.

Descriptor CategoryDescriptor NameDescription
Constitutional Molecular WeightThe sum of the atomic weights of all atoms in the molecule.
Atom CountThe total number of atoms in the molecule.
Halogen CountThe number of halogen atoms in the molecule.
Topological Wiener IndexA distance-based index that reflects the branching of the molecular skeleton.
Kier & Hall Connectivity IndicesIndices that describe the degree of branching and connectivity of atoms.
Geometrical Molecular VolumeThe volume occupied by the molecule.
Molecular Surface AreaThe total surface area of the molecule.
Quantum-Chemical HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.
Dipole MomentA measure of the net molecular polarity.
Partial Charge on C-Cl CarbonThe calculated charge on the carbon atom bonded to the chlorine atom.

Once a set of descriptors is calculated for a series of related compounds, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed to build the QSPR model. nih.gov The quality and predictive power of the model are then rigorously evaluated using various validation techniques.

Application of QSPR to Related Haloalkanes

While specific QSPR models for this compound are not documented in the literature, numerous studies have successfully applied QSPR to predict a wide range of properties for other haloalkanes. These studies serve as a proof of concept and provide a framework for developing predictive models for compounds like this compound.

For instance, QSPR models have been developed to predict the boiling points of a large set of haloalkanes. These models often employ a combination of topological and quantum-chemical descriptors to capture the effects of molecular size, branching, and intermolecular forces.

Another important application of QSPR for haloalkanes is in the prediction of their environmental fate and transport. nih.gov For example, properties like the octanol-water partition coefficient (log Kow), which is a measure of a compound's hydrophobicity, and aqueous solubility (log S) are crucial for assessing the environmental distribution of these compounds. QSPR models have been developed to predict these properties for various classes of halogenated hydrocarbons. nih.gov

The table below presents a hypothetical example of a QSPR model for predicting a physicochemical property (e.g., boiling point) for a series of chloroalkanes, illustrating the type of data and correlation that would be sought.

CompoundExperimental Boiling Point (°C)Calculated Descriptor 1 (e.g., Wiener Index)Calculated Descriptor 2 (e.g., Dipole Moment)
1-Chlorobutane78.4102.05
2-Chlorobutane68.282.08
1-Chloro-2-methylpropane68.892.03
2-Chloro-2-methylpropane50.782.13

By establishing a statistically significant relationship between the experimental boiling points and the calculated descriptors for a training set of compounds, a QSPR equation can be derived. This equation can then be used to predict the boiling point of other chloroalkanes, including this compound, for which experimental data may not be available. The success of these models for a diverse range of haloalkanes suggests that a similar approach would be fruitful for developing predictive tools for the properties of this compound.

Derivatization and Transformational Chemistry of 1 Chloro 2,3,4 Trimethylpentane

Synthesis of Alcohols, Ethers, and Amines via Substitution

Nucleophilic substitution reactions provide a versatile route for the conversion of 1-chloro-2,3,4-trimethylpentane into a variety of functionalized derivatives, including alcohols, ethers, and amines. These transformations typically proceed via an S(_N)2 mechanism, where a nucleophile attacks the carbon atom bonded to the chlorine, displacing the chloride ion.

The synthesis of 2,3,4-trimethyl-1-pentanol can be achieved through the reaction of this compound with a strong hydroxide (B78521) source, such as sodium hydroxide. The hydroxyl group (-OH) acts as the nucleophile, replacing the chlorine atom. ontosight.ainih.govnist.gov

Ethers can be synthesized via the Williamson ether synthesis. masterorganicchemistry.comyoutube.comlibretexts.orglibretexts.org This method involves the reaction of an alkoxide with the primary alkyl halide. For instance, reacting this compound with sodium methoxide (B1231860) would yield 1-methoxy-2,3,4-trimethylpentane. The reaction is most effective with primary alkyl halides due to the potential for competing elimination reactions with more sterically hindered substrates. masterorganicchemistry.comlibretexts.org

The synthesis of amines from this compound can be accomplished through alkylation of ammonia (B1221849) or a primary amine. libretexts.orglibretexts.orglumenlearning.com However, this direct alkylation often leads to a mixture of primary, secondary, and tertiary amines, as the initially formed amine can further react with the alkyl halide. libretexts.orglibretexts.org A more controlled synthesis of the primary amine, 2,3,4-trimethyl-1-pentanamine, can be achieved through methods like the Gabriel synthesis or by using an azide (B81097) nucleophile followed by reduction. libretexts.orgorganic-chemistry.org

Table 1: Synthesis of Alcohols, Ethers, and Amines from this compound

Target Compound Reagent(s) Reaction Type
2,3,4-trimethyl-1-pentanol NaOH S(_N)2
1-methoxy-2,3,4-trimethylpentane CH(_3)ONa Williamson Ether Synthesis (S(_N)2)

Preparation of Alkenes and Alkynes via Elimination

Elimination reactions of this compound primarily lead to the formation of alkenes. These reactions can proceed through either an E1 or E2 mechanism, depending on the reaction conditions, particularly the strength of the base used. libretexts.orgyoutube.commasterorganicchemistry.com

In an E2 reaction , a strong, sterically hindered base is typically used to promote the concerted removal of a proton from a β-carbon and the chloride leaving group. For this compound, the primary substrate, E2 elimination would favor the formation of the less substituted alkene, 2,3,4-trimethyl-1-pentene , due to the steric bulk around the more substituted β-carbon.

An E1 reaction proceeds through a carbocation intermediate. libretexts.orgplutusias.com While primary alkyl halides are less prone to forming stable carbocations, under certain conditions (e.g., with a weak base and a protic solvent), an E1 pathway could occur. However, rearrangement of the initially formed primary carbocation to a more stable secondary or tertiary carbocation would be highly likely, leading to a mixture of alkene products. For instance, a hydride shift could lead to the formation of more substituted trimethylpentenes. The E1 reaction of 2-chloro-2,4,4-trimethylpentane (B3042402) has been noted to produce an excess of the less substituted alkene due to steric effects. plutusias.com

The preparation of alkynes from this compound is not a direct or common transformation. Alkynes are typically synthesized from dihalides or through the alkylation of acetylene.

Formation of Organometallic Reagents (e.g., Grignard Reagents)

This compound can be used to prepare organometallic reagents, most notably Grignard reagents. wikipedia.orgleah4sci.comsigmaaldrich.comumkc.edu The synthesis involves the reaction of the alkyl halide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.orgsigmaaldrich.comumkc.edu

The resulting Grignard reagent, (2,3,4-trimethylpentyl)magnesium chloride , is a potent nucleophile and a strong base. sigmaaldrich.com The carbon-magnesium bond is highly polarized, with the carbon atom bearing a partial negative charge. This makes it highly reactive towards a wide range of electrophiles, including carbonyl compounds (aldehydes, ketones, esters), epoxides, and carbon dioxide. leah4sci.comyoutube.com These reactions are fundamental in organic synthesis for the formation of new carbon-carbon bonds. wikipedia.org

Table 2: Formation of (2,3,4-trimethylpentyl)magnesium chloride

Reactants Solvent Product
This compound, Magnesium Diethyl ether or THF (2,3,4-trimethylpentyl)magnesium chloride

Polymerization Initiation and Chain Functionalization using Branched Chloroalkanes

Branched chloroalkanes, such as this compound, can serve as initiators in certain types of polymerization reactions, particularly cationic polymerization. libretexts.orgwikipedia.org In the presence of a Lewis acid co-initiator (e.g., AlCl(_3), BF(_3), TiCl(_4)), the chloroalkane can be activated to form a carbocation. libretexts.orgwikipedia.orgstanford.eduacs.org

This carbocation can then initiate the polymerization of susceptible monomers, such as alkenes with electron-donating substituents (e.g., isobutylene, vinyl ethers). wikipedia.orgstanford.edu The polymerization proceeds through the sequential addition of monomer units to the growing cationic chain end.

The structure of the initiator can influence the kinetics and control of the polymerization. For instance, in living cationic polymerization, the reversible activation of the dormant alkyl halide by the Lewis acid allows for controlled chain growth and the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. acs.orglibretexts.orgacs.org The use of initiators like 2-chloro-2,4,4-trimethylpentane in conjunction with TiCl(_4) has been shown to be effective for the living polymerization of isobutylene. acs.org

Branched chloroalkanes can also be used for chain functionalization, introducing a specific end-group to the polymer chain. This is particularly relevant in living polymerization systems where the initiator fragment remains at the beginning of the polymer chain. acs.orglibretexts.org

1 Chloro 2,3,4 Trimethylpentane As a Model Compound in Organic Reaction Studies

Insights into Steric and Electronic Effects in Branched Alkyl Halides

The reactivity of alkyl halides in nucleophilic substitution reactions is profoundly influenced by both steric and electronic factors. 1-Chloro-2,3,4-trimethylpentane, with its bulky trimethylpentyl group, is an excellent substrate for studying the impact of steric hindrance on reaction rates and mechanisms.

In bimolecular nucleophilic substitution (S(_N)2) reactions, the nucleophile attacks the carbon atom bearing the leaving group from the backside. quora.com The crowded environment around the primary carbon in this compound, due to the presence of methyl groups at the C2, C3, and C4 positions, significantly impedes the approach of the nucleophile. libretexts.orgyoutube.com This steric hindrance raises the energy of the S(_N)2 transition state, leading to a dramatically slower reaction rate compared to less branched primary alkyl halides. youtube.com

This phenomenon can be illustrated by comparing the relative rates of S(_N)2 reactions for a series of alkyl chlorides with increasing steric bulk.

Table 1: Relative S(_N)2 Reaction Rates for Selected Alkyl Chlorides

Alkyl ChlorideStructureRelative Rate
Methyl chlorideCH(_3)Cl1000
Ethyl chlorideCH(_3)CH(_2)Cl50
Isobutyl chloride(CH(_3))(_2)CHCH(_2)Cl4
Neopentyl chloride(CH(_3))(_3)CCH(_2)Cl0.001
This compound (CH(_3))(_2)CHCH(CH(_3))CH(CH(_3))CH(_2)Cl <0.0001 (estimated)

Note: The rate for this compound is an estimation based on the established trend of decreasing reactivity with increasing steric hindrance.

Conversely, for unimolecular nucleophilic substitution (S(_N)1) and unimolecular elimination (E1) reactions, which proceed through a carbocation intermediate, increased substitution at the carbon atom stabilizes the intermediate. However, as this compound is a primary alkyl halide, the formation of a primary carbocation is highly unfavorable. quora.com Therefore, it is not expected to readily undergo S(_N)1 or E1 reactions. The electronic effect of the alkyl groups is primarily electron-donating (+I effect), which would stabilize a carbocation if it were to form, but the primary nature of the substrate dominates its reactivity profile.

The significant steric hindrance in this compound also makes it a good candidate for studying the competition between substitution and elimination (E2) reactions. While the backside attack for S(_N)2 is severely hindered, a strong, bulky base can still abstract a proton from a β-carbon, leading to the formation of an alkene via an E2 mechanism.

Benchmarking Computational Methods against Experimental Data for Alkyl Halide Reactions

The prediction of reaction rates and mechanisms through computational chemistry is a powerful tool in modern organic chemistry. However, the accuracy of these computational methods relies on their ability to correctly model complex interactions, such as the significant steric and electronic effects present in molecules like this compound.

This compound serves as an excellent benchmark for testing and refining computational models. By comparing theoretically calculated reaction barriers and rates with experimentally determined values for the reactions of this compound with various nucleophiles, chemists can assess the performance of different computational approaches. nih.govmdpi.com

For instance, density functional theory (DFT) calculations can be employed to model the potential energy surface of the S(_N)2 reaction between this compound and a nucleophile like iodide. mdpi.com The calculated activation energy ((\Delta)G) can then be compared to the experimental value derived from kinetic studies.

Table 2: Hypothetical Comparison of Experimental and Computational Activation Energies for the S(_N)2 Reaction of this compound with Iodide

MethodCalculated (\Delta)G (kcal/mol)Deviation from Experiment (kcal/mol)
Experimental28.5-
DFT (B3LYP/6-31G*)30.2+1.7
DFT (M06-2X/def2-TZVP)28.8+0.3
ab initio (MP2/aug-cc-pVTZ)29.5+1.0

Note: The data in this table are hypothetical and for illustrative purposes to demonstrate how this compound could be used for benchmarking.

The significant steric strain in the transition state of the S(_N)2 reaction of this compound presents a stringent test for computational methods. Accurately modeling the non-covalent interactions and the distortion energy required to reach the transition state is crucial for obtaining reliable results. Discrepancies between experimental and computational data can highlight the need for improved theoretical models or basis sets to better account for dispersion forces and steric repulsion in highly congested systems. nih.gov

Contribution to the Understanding of Structure-Reactivity Relationships in Saturated Systems

Structure-reactivity relationships are a cornerstone of physical organic chemistry, providing a framework for predicting how changes in a molecule's structure will affect its reactivity. quizlet.com this compound, as an extreme example of a sterically hindered primary alkyl halide, helps to define the limits of certain reaction pathways and provides a clearer understanding of the factors that govern them.

By studying the reaction kinetics of this compound, researchers can quantify the impact of steric bulk on reactivity. For example, a quantitative comparison of the rate constant for the S(_N)2 reaction of this compound with that of less branched isomers would provide a precise measure of the steric effect of the additional methyl groups.

The study of such highly branched systems also contributes to a more nuanced understanding of the competition between different reaction mechanisms. While primary alkyl halides typically favor S(_N)2 reactions, the extreme steric hindrance in this compound effectively shuts down this pathway, making the E2 mechanism more competitive, especially with strong, non-nucleophilic bases. This helps to refine our understanding of the factors that favor elimination over substitution.

Q & A

Q. How do chloroalkanes compare to established antibiotics in overcoming resistance mechanisms?

  • Comparative Studies :
  • Resistance Mitigation : Chloroalkanes with novel binding modes (e.g., dual DNA gyrase-topoisomerase IV inhibition) reduce cross-resistance risk.
  • Synergy Testing : Checkerboard assays with β-lactams or fluoroquinolones identify additive effects. For example, CTC derivatives show higher ligand efficiency than ciprofloxacin in silico but require in vivo validation .

Data Contradiction Analysis

  • Example : Morpholine derivatives exhibit stronger Gram-positive activity than piperazine analogs (). This discrepancy arises from morpholine’s oxygen atom enhancing hydrogen bonding with gyrase, while piperazine’s basicity may reduce membrane penetration. Researchers must reconcile such findings by correlating structural features (e.g., electronegativity, steric bulk) with both computational and experimental data .

Methodological Tables

  • Table 3 (In-Silico Inhibitory Potential) :

    CompoundΔG (kcal/mol)Ligand Efficiency
    CTC-9.20.38
    CPC-8.90.35
    CMC-8.50.33
    Data from molecular docking against DNA gyrase ().

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.